4-(4-Isothiocyanatophenyl)morpholine
Overview
Description
4-(4-Isothiocyanatophenyl)morpholine is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.291 g/mol .
Synthesis Analysis
The synthesis of morpholines, including 4-(4-Isothiocyanatophenyl)morpholine, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(4-Isothiocyanatophenyl)morpholine can be represented by the SMILES notation: C1COCCN1C2=CC=C(C=C2)N=C=S .Physical And Chemical Properties Analysis
4-(4-Isothiocyanatophenyl)morpholine has a density of 1.2±0.1 g/cm3, a boiling point of 394.4±37.0 °C at 760 mmHg, and a melting point of 84ºC . Its flash point is 192.3±26.5 °C .Scientific Research Applications
Synthesis of Polysubstituted Thiophenes
Isothiocyanates, including 4-Morpholinophenyl isothiocyanate, are used in the synthesis of thiophenes, which are sulfur-containing heterocyclic compounds. These thiophenes have been studied for their potential anticancer activity against human cancer cell lines such as HEPG2 and MCF7 .
Anticancer Research
Isothiocyanates have been recognized for their potential anticancer properties. While specific studies on 4-Morpholinophenyl isothiocyanate were not found, related compounds have been shown to exhibit anticancer effects .
Antidiabetic and Cardioprotective Effects
Studies suggest that isothiocyanates may offer health benefits, including antidiabetic and cardioprotective effects . The exact role of 4-Morpholinophenyl isothiocyanate in these areas requires further research.
Analgesic and Neuroprotective Potential
Isothiocyanates have been explored for their analgesic properties and potential to treat neurological disorders . Research into 4-Morpholinophenyl isothiocyanate could expand our understanding of these effects.
Regulation of Thyroid Function
Some isothiocyanates have been studied for their ability to regulate thyroid gland function . The impact of 4-Morpholinophenyl isothiocyanate on thyroid health is an area for future investigation.
Chemical Synthesis and Modification
Isothiocyanates are valuable reagents in chemical synthesis for introducing the isothiocyanate group into molecules, which can lead to further chemical modifications .
Safety and Hazards
4-(4-Isothiocyanatophenyl)morpholine is harmful by inhalation, in contact with skin, and if swallowed . It causes eye irritation and may cause chemical conjunctivitis . It also causes skin irritation and is harmful if absorbed through the skin . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .
Mechanism of Action
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists .
Biochemical Pathways
The biochemical pathways affected by 4-Morpholinophenyl isothiocyanate are not well-documented. Isothiocyanates, as a class of compounds, are known to affect various biochemical pathways. For instance, they play a key role in both antioxidative and anti-inflammatory activities through the activation of Nrf2 .
Result of Action
Isothiocyanates in general have been shown to exhibit numerous health benefits, ranging from cardio- and nephroprotection to anticancer activity .
properties
IUPAC Name |
4-(4-isothiocyanatophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXRZZYZBZQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279681 | |
Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isothiocyanatophenyl)morpholine | |
CAS RN |
51317-66-9 | |
Record name | 51317-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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